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Compound of Interest

Compound Name: 1-Dodecyl-2-pyrrolidinone

Cat. No.: B1196820 Get Quote

Spectroscopic Profile of 1-Dodecyl-2-
pyrrolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-
Dodecyl-2-pyrrolidinone (CAS No. 2687-96-9), a compound of interest in various research

and development sectors due to its properties as a surfactant and solvent.[1][2] The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties
IUPAC Name: 1-dodecylpyrrolidin-2-one[3]

Synonyms: N-Lauryl-2-pyrrolidone, Surfadone LP-300[3]

Molecular Formula: C₁₆H₃₁NO[3]

Molecular Weight: 253.42 g/mol [3]

Physical Form: Viscous liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1196820?utm_src=pdf-interest
https://www.benchchem.com/product/b1196820?utm_src=pdf-body
https://www.benchchem.com/product/b1196820?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Spectroscopic_Profile_of_S_2_pyrrolidin_1_yl_propan_1_ol.pdf
https://www.acmec.com.cn/product/d40520
https://pubchem.ncbi.nlm.nih.gov/compound/62459
https://pubchem.ncbi.nlm.nih.gov/compound/62459
https://pubchem.ncbi.nlm.nih.gov/compound/62459
https://pubchem.ncbi.nlm.nih.gov/compound/62459
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of 1-Dodecyl-2-
pyrrolidinone. While publicly accessible, fully assigned experimental spectra for this specific

molecule are limited, the following data is predicted based on established chemical shift

principles and spectral data from its close homologue, 1-Octyl-2-pyrrolidone.

Predicted ¹H NMR Data
The proton NMR spectrum is characterized by signals from the pyrrolidinone ring and the long

dodecyl chain.

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 3.25 t 2H N-CH₂- (a)

~ 3.20 t 2H
N-CH₂-CH₂- (Alkyl

Chain, a')

~ 2.25 t 2H -CH₂-C=O (c)

~ 1.95 quint 2H -CH₂-CH₂-C=O (b)

~ 1.50 quint 2H
N-CH₂-CH₂- (Alkyl

Chain, b')

~ 1.25 br s 16H
-(CH₂)₈- (Alkyl Chain,

c')

~ 0.88 t 3H -CH₃ (Alkyl Chain, d')

Predicted data based

on analogous

compounds like 1-

Octyl-2-pyrrolidone.

Abbreviations: t =

triplet, quint = quintet,

br s = broad singlet.

Predicted ¹³C NMR Data
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The ¹³C NMR spectrum provides information on each unique carbon environment in the

molecule.

Chemical Shift (δ, ppm) Carbon Assignment

~ 175.0 C=O (d)

~ 49.0 N-CH₂- (a)

~ 45.0 N-CH₂- (Alkyl Chain, a')

~ 31.9 - 22.7 Alkyl Chain Carbons (b', c')

~ 31.0 -CH₂-C=O (c)

~ 18.0 -CH₂-CH₂-C=O (b)

~ 14.1 -CH₃ (Alkyl Chain, d')

Predicted data based on analogous compounds

like 1-Octyl-2-pyrrolidone.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The

spectrum is dominated by the strong amide carbonyl stretch and the various C-H stretches of

the alkyl chain.

Frequency (cm⁻¹) Intensity Assignment

~ 2925, ~ 2855 Strong
C-H Asymmetric/Symmetric

Stretch (Alkyl)

1686 Strong C=O Amide Stretch (Lactam)

~ 1465 Medium C-H Bend (CH₂)

~ 1290 Medium C-N Stretch

The C=O stretch at 1686.40 cm⁻¹ is a reported experimental value.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, aiding in its identification. Electron Ionization (EI) is a common method for

this type of molecule.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 253, corresponding to the

molecular weight of the compound.[3]

Major Fragment Ions (GC-MS)
The fragmentation of N-alkyl-2-pyrrolidinones is characterized by cleavage of the alkyl chain

and fragmentation of the pyrrolidinone ring.

m/z Relative Intensity
Probable Fragment
Assignment

99 High [C₅H₉NO]⁺ or related fragment

98 Very High
[C₅H₈NO]⁺, likely from alpha-

cleavage at N-CH₂ bond

43 High [C₃H₇]⁺ or [C₂H₅N]⁺

41 High [C₃H₅]⁺ (Allyl cation)

30 High [CH₂NH₂]⁺

Data sourced from PubChem

for 1-Dodecyl-2-pyrrolidinone.

[3]

The base peak is often observed at m/z 98, which results from the cleavage of the bond

between the first and second carbon of the N-alkyl chain (alpha-cleavage), a characteristic

fragmentation for N-substituted amines and amides.[4]

Experimental Protocols & Workflows
The following sections provide detailed methodologies for the spectroscopic analysis of 1-
Dodecyl-2-pyrrolidinone.
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NMR Spectroscopy Protocol
This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Dodecyl-2-pyrrolidinone.

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in

a clean vial.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for

chemical shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Insert the sample into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Set the sample temperature, typically to 298 K (25 °C).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Average 8 to 16 scans for a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of

scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a broader

spectral width than for the proton spectrum.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling

information.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample
(10-20mg in CDCl₃) Add TMS Standard Transfer to

NMR Tube Insert & Lock Shim Magnet Acquire ¹H & ¹³C Spectra Fourier Transform Phase & Baseline Correct Calibrate & Integrate endSpectral Analysis

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

FTIR Spectroscopy Protocol
Given that 1-Dodecyl-2-pyrrolidinone is a viscous liquid, the Attenuated Total Reflectance

(ATR) technique is highly suitable.

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove interferences from atmospheric CO₂ and water

vapor.

Sample Application:
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Place a small drop of 1-Dodecyl-2-pyrrolidinone directly onto the center of the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

Press the ATR anvil down to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to

improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing & Cleanup:

The software will automatically perform the background subtraction.

Label the significant peaks corresponding to the functional groups.

Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol

or acetone) and a soft tissue.

Instrument Setup Sample Analysis Final Steps

Clean ATR Crystal Acquire Background
Spectrum

Apply Sample Drop
to Crystal

Acquire Sample
Spectrum

Process Spectrum
(Background Subtraction) Clean Crystal endIdentify Functional Groups

Click to download full resolution via product page

Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing volatile

and semi-volatile compounds like 1-Dodecyl-2-pyrrolidinone.

Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

dichloromethane or ethyl acetate.

GC Method Setup:

Injector: Set to a temperature of ~250-280 °C. Use a split or splitless injection mode.

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp

the temperature at a rate of 10-20 °C/min up to a final temperature of ~300 °C and hold for

several minutes to ensure the compound elutes.

MS Method Setup:

Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature

to ~230 °C.

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to

400.

Transfer Line: The temperature of the transfer line from the GC to the MS should be set to

~280 °C.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Start the acquisition. The total run time will depend on the GC oven program.

Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to 1-
Dodecyl-2-pyrrolidinone.

Extract the mass spectrum from this peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1196820?utm_src=pdf-body
https://www.benchchem.com/product/b1196820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Prepare Dilute Sample
(~1 mg/mL in DCM)

Inject 1µL into GC-MS

Separation on GC Column
(Temperature Program)

Elution & Transfer to MS

Ionization (EI, 70 eV)

Mass Analysis (Quadrupole)

Detection & Data Acquisition

Analyze Mass Spectrum

Click to download full resolution via product page
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Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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